molecular formula C23H29ClN4O2S B4133987 Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate

Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate

Cat. No.: B4133987
M. Wt: 461.0 g/mol
InChI Key: RZXNFTRARHPTQO-UHFFFAOYSA-N
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Description

Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with a chlorinated aromatic ring. The presence of multiple functional groups, including an ester, amine, and thioamide, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chloro-2-methylphenyl with piperazine under controlled conditions to form the substituted piperazine derivative.

    Thioamide Formation: The piperazine derivative is then reacted with carbon disulfide and an appropriate amine to introduce the thioamide group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The chlorinated aromatic ring may enhance binding affinity and specificity, while the thioamide group can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the piperazine and thioamide groups, making it less versatile.

    4-(4-Chlorophenyl)piperazine: Does not contain the benzoate ester or thioamide group, limiting its applications.

    N-(4-Chlorophenyl)-N’-ethylthiourea: Similar thioamide functionality but lacks the piperazine and benzoate ester groups.

The unique combination of functional groups in Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2S/c1-3-30-22(29)18-4-7-20(8-5-18)26-23(31)25-10-11-27-12-14-28(15-13-27)21-9-6-19(24)16-17(21)2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNFTRARHPTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate
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Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate

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